molecular formula C11H14ClN3O2S B2940041 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane CAS No. 696650-63-2

3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane

Cat. No.: B2940041
CAS No.: 696650-63-2
M. Wt: 287.76
InChI Key: NCANXSRQGZTDKV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane is a bicyclic sulfonamide derivative characterized by a rigid azabicyclo[3.2.1]octane core substituted with a sulfonamide group at position 3 and a 4-chlorophenyl moiety. Its synthesis typically involves multi-step protocols, including Suzuki coupling, sulfonylation, and deprotection reactions, with intermediates analyzed via NMR, UPLC-MS, and HRMS . The compound’s structural rigidity and electron-withdrawing 4-chlorophenyl group suggest applications in medicinal chemistry, particularly for targeting enzymes or receptors requiring hydrophobic and polar interactions.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2S/c12-10-1-3-11(4-2-10)18(16,17)15-8-13-5-6-14(7-13)9-15/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANXSRQGZTDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CN1CN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 1,3,5-triazabicyclo[3.2.1]octane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetone, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane and related compounds:

Compound Core Structure Substituents Synthetic Route Key Analytical Data
3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane 1,3,5-Triazabicyclo[3.2.1]octane 3-sulfonyl-(4-chlorophenyl) Multi-step sulfonylation, GP1/GP2 methods NMR: δ 7.6–7.8 (aromatic protons)
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane 8-Azabicyclo[3.2.1]octane 3-phenoxy-(4-hexyl), 8-sulfonyl-(3,5-dimethylpyrazole) GP4 protocol, trifluoroacetate intermediate HRMS: m/z 463.23 [M+H]+
(1R,3r,5S)-3-(2-Fluoro-4-methylphenoxy)-8-azabicyclo[3.2.1]octane Trifluoroacetate 8-Azabicyclo[3.2.1]octane 3-phenoxy-(2-fluoro-4-methyl) GP4 with tert-butyl carboxylate UPLC-MS: >95% purity
3-[(4-Chlorophenyl)-phenylmethoxy]-8-methyl-8-azabicyclo[3.2.1]octane 8-Methyl-8-azabicyclo[3.2.1]octane 3-oxy-(diphenylmethyl-4-chlorophenyl) Not specified (likely SNAr or coupling) NMR: δ 5.1 (bridging CH)

Key Observations :

Methylation at position 8 (e.g., 8-methyl-8-azabicyclo derivatives) reduces ring strain but may sterically hinder interactions .

Substituent Effects: Sulfonamide vs. Phenoxy Groups: Sulfonamide derivatives (e.g., the target compound) exhibit stronger electron-withdrawing effects and enhanced metabolic stability compared to phenoxy-substituted analogs (e.g., compound 46 in ) . Aromatic Moieties: The 4-chlorophenyl group in the target compound offers a balance of hydrophobicity and electronegativity, whereas 4-hexylphenoxy () or 2-fluoro-4-methylphenoxy () substituents increase lipophilicity, impacting membrane permeability .

Synthetic Complexity: The target compound’s triaza core requires precise nitrogen placement, increasing synthetic difficulty compared to mono-aza derivatives synthesized via GP4 protocols . tert-Butyl carboxylate intermediates () simplify purification but necessitate additional deprotection steps.

Biological Implications :

  • Pyrazole sulfonamides (e.g., compound 46 in ) demonstrate higher receptor-binding affinity in preliminary assays compared to 4-chlorophenyl derivatives, suggesting substituent size and polarity critically influence activity .

Research Findings and Limitations

  • SAR Trends: The structure-activity relationship (SAR) for azabicyclo[3.2.1]octane derivatives highlights the importance of sulfonamide groups and aromatic substituents in modulating potency. For example, fluorinated phenoxy groups () improve bioavailability but reduce CNS penetration due to increased polarity .
  • Data Gaps : Quantitative comparisons of binding affinities or pharmacokinetic profiles between the target compound and analogs are absent in the provided evidence. Further studies using crystallography or in vivo models are needed.

Biological Activity

3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane is a synthetic organic compound with the molecular formula C11H14ClN3O2S and a molecular weight of 287.77 g/mol. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The synthesis of 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,3,5-triazabicyclo[3.2.1]octane in the presence of a base such as triethylamine. This reaction is generally performed in organic solvents like dichloromethane at low temperatures to maximize yield and purity .

Chemical Reactions

The compound undergoes various chemical transformations, including:

  • Oxidation : Can be oxidized to form sulfone derivatives.
  • Reduction : Reduction can yield corresponding amines or alcohols.
  • Substitution : The 4-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

The biological activity of 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding of this compound can modulate the activity of these targets, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in treating bacterial infections .

Anticancer Properties

Preliminary studies have shown that 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane may possess anticancer activity by inhibiting cell proliferation in various cancer cell lines. The exact pathways involved are still under investigation, but initial results indicate that it may induce apoptosis in cancer cells .

Data Table: Biological Activity Overview

Biological Activity Effect Mechanism
AntimicrobialEffective against various bacteriaInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cellsModulation of cell signaling pathways
Enzyme InhibitionPotential inhibitor of specific enzymesBinding to active sites on enzymes

Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, 3-(4-Chlorophenyl)sulfonyl-1,3,5-triazabicyclo[3.2.1]octane was tested against several strains of Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for certain strains, demonstrating strong antimicrobial activity .

Study 2: Anticancer Activity

A separate investigation examined the effects of this compound on human breast cancer cell lines (MCF-7). The study revealed that treatment with 50 µM of the compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as an anticancer agent .

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